molecular formula C12H15FN2O3S B2378312 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride CAS No. 2411244-61-4

4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride

Cat. No.: B2378312
CAS No.: 2411244-61-4
M. Wt: 286.32
InChI Key: RKLGDEOCACBWCY-UHFFFAOYSA-N
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Description

4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Properties

IUPAC Name

4-carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c13-19(17,18)15-8-6-12(7-9-15,11(14)16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGDEOCACBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride can be achieved through a series of chemical reactions involving piperidine derivatives. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Additionally, sulfonyl fluorides can be synthesized from sulfonates or sulfonic acids using mild reaction conditions and readily available reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active-site amino acid residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which reacts with nucleophilic amino acids like serine and cysteine .

Comparison with Similar Compounds

Similar Compounds

  • 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl chloride
  • 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl bromide
  • 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl iodide

Uniqueness

4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The sulfonyl fluoride group provides a balance between reactivity and stability, making it suitable for selective covalent interactions with target proteins. This property distinguishes it from other similar compounds, such as sulfonyl chlorides, bromides, and iodides, which may have different reactivity profiles and stability characteristics .

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